
Application Note: Synthesis of Candicine Iodide
via N-methylation of Hordenine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Candicine

Cat. No.: B1211171 Get Quote

Abstract
This document provides a detailed protocol for the synthesis of Candicine Iodide, a quaternary

ammonium salt, through the exhaustive N-methylation of Hordenine. Hordenine (N,N-

dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants,

notably germinated barley.[1][2] The protocol described herein is adapted from established

chemical literature and is intended for laboratory-scale synthesis.[3] Candicine, the cation of

this salt, is the N,N,N-trimethyl derivative of tyramine and is of interest for its biological

activities.[4] This application note includes a step-by-step experimental procedure, a summary

of quantitative data, and graphical representations of the synthesis and workflow.

Introduction
Candicine Iodide, also known as hordenine methiodide, is a quaternary ammonium salt

derived from the naturally occurring alkaloid hordenine.[4] The synthesis involves a classic N-

methylation reaction, where the tertiary amine of hordenine is alkylated with methyl iodide to

form the quaternary ammonium iodide. This transformation is a straightforward and high-

yielding process.[3] Quaternary ammonium compounds are of significant interest in medicinal

chemistry due to their diverse biological activities, which can include neuromuscular blocking

effects.[4] This protocol provides researchers with a reliable method to synthesize Candicine
Iodide for further investigation into its pharmacological and physiological properties.
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The synthesis proceeds via a nucleophilic substitution (SN2) reaction where the lone pair of

electrons on the nitrogen atom of the tertiary amine in hordenine attacks the electrophilic

methyl group of methyl iodide. The iodide ion serves as the leaving group and subsequently as

the counter-ion to the newly formed quaternary ammonium cation.

Caption: Reaction scheme for the N-methylation of Hordenine.

Experimental Protocol
This protocol is based on the method described by Kirkwood and Marion (1950) for the

preparation of hordenine methiodide.[3]

3.1. Materials and Reagents

Hordenine (C₁₀H₁₅NO)

Methyl Iodide (CH₃I), stabilized

Absolute Ethanol (C₂H₅OH), reagent grade

Diethyl Ether, anhydrous

3.2. Equipment

Round-bottom flask (50 mL or appropriate size)

Reflux condenser

Heating mantle with a magnetic stirrer and stir bar

Dropping funnel

Beakers, graduated cylinders, and other standard laboratory glassware

Buchner funnel and filter paper

Rotary evaporator

Melting point apparatus
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3.3. Procedure

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve

Hordenine (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of hordenine).

Reagent Addition: To the stirring solution, add Methyl Iodide (approximately 1.2-1.5 eq)

dropwise at room temperature. An excess of methyl iodide is used to ensure the complete

quaternization of the tertiary amine.[3]

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a

heating mantle. Maintain the reflux with continuous stirring for a period of 2-4 hours.[3] The

reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the

disappearance of the hordenine spot.

Crystallization and Isolation: After the reflux period, turn off the heat and allow the mixture to

cool to room temperature, and then further cool in an ice bath. The product, Candicine
Iodide, is expected to crystallize out of the ethanol solution upon cooling, as it is less soluble

than the starting material.

Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash

the crystals with a small amount of cold absolute ethanol, followed by a wash with cold

diethyl ether to remove any unreacted starting materials and facilitate drying.

Drying: Dry the purified Candicine Iodide crystals under vacuum to a constant weight. The

yield is reported to be nearly quantitative.[3]

3.4. Characterization

Determine the melting point of the dried product.

Obtain ¹H and ¹³C NMR spectra to confirm the structure.

Further characterization can be performed using IR spectroscopy and mass spectrometry.

Data Presentation
The following table summarizes the key quantitative data for the reactants and the expected

product.
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Compound Formula
Molar Mass (
g/mol )

Melting Point
(°C)

Physical
Appearance

Hordenine C₁₀H₁₅NO 165.23 117-118
White crystalline

solid

Methyl Iodide CH₃I 141.94 -66.5 Colorless liquid

Candicine Iodide [C₁₁H₁₈NO]⁺I⁻ 307.17 234 Colorless solid[4]

Expected Yield: >95% (reported as "practically quantitative"[3])
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Caption: Workflow for the synthesis of Candicine Iodide.
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Safety Precautions
Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. It should be handled with

extreme care in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including gloves, a lab coat, and safety goggles.

Reflux: Ensure that the reflux apparatus is properly assembled to avoid the escape of volatile

and flammable solvents.

General: Follow standard laboratory safety procedures when handling all chemicals and

equipment.

This document is for informational purposes only and should be used by qualified

professionals. All experiments should be conducted with appropriate safety measures in a

controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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